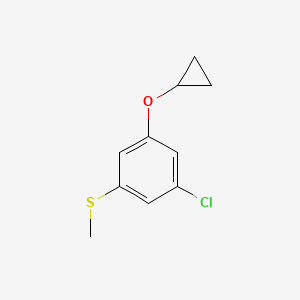
(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11ClOS It is characterized by the presence of a chloro group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane typically involves the introduction of the chloro, cyclopropoxy, and methylsulfane groups onto a phenyl ring. One common method is through a multi-step organic synthesis process that includes:
Halogenation: Introduction of the chloro group onto the phenyl ring.
Cyclopropanation: Formation of the cyclopropoxy group.
Thioether Formation: Introduction of the methylsulfane group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfane group to a sulfoxide or sulfone.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The chloro and cyclopropoxy groups may influence its binding affinity and reactivity with enzymes or receptors, while the methylsulfane group can modulate its chemical stability and solubility.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-methoxyphenyl)(methyl)sulfane: Similar structure with a methoxy group instead of a cyclopropoxy group.
(3-Chloro-5-methylphenyl)(methyl)sulfane: Similar structure with a methyl group instead of a cyclopropoxy group.
Uniqueness
(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyloxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-10-5-7(11)4-9(6-10)12-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
WZAPDOOHALEMET-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















